molecular formula C13H8N2O4S2 B2847487 Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate CAS No. 325987-74-4

Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate

Cat. No.: B2847487
CAS No.: 325987-74-4
M. Wt: 320.34
InChI Key: XFLJROQOZWHMTG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate: is a heterocyclic compound that combines the structural features of benzothiazole and nitrothiophene. Benzothiazole is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Nitrothiophene, on the other hand, is a derivative of thiophene, which is a sulfur-containing aromatic compound. The combination of these two moieties in a single molecule can potentially enhance its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. The presence of both benzothiazole and nitrothiophene moieties can enhance its ability to interact with biological targets, making it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. The combination of benzothiazole and nitrothiophene structures can provide a synergistic effect, enhancing the compound’s efficacy and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-carboxylate: Lacks the nitrothiophene moiety, resulting in different biological activities.

    5-Nitrothiophene-2-carboxylate: Lacks the benzothiazole moiety, leading to reduced interaction with certain biological targets.

    2-Aminobenzothiazole: Contains an amino group instead of the nitrothiophene moiety, altering its chemical reactivity and biological properties.

Uniqueness

Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate is unique due to the combination of benzothiazole and nitrothiophene moieties in a single molecule. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4S2/c16-13(10-5-6-12(21-10)15(17)18)19-7-11-14-8-3-1-2-4-9(8)20-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLJROQOZWHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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